N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride
Description
N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a carboxamide-linked 2-(dimethylamino)ethyl side chain and a dihydrochloride salt formulation. This compound is part of a broader class of molecules designed as κ-opioid receptor (KOR) antagonists, with structural modifications aimed at optimizing receptor affinity, selectivity, and pharmacokinetic properties . Its synthesis typically involves coupling Boc-protected tetrahydroisoquinoline carboxylic acid (Boc-7-hydroxy-D-Tic-OH) with a dimethylaminoethylamine derivative via carbodiimide-mediated amidation (e.g., EDC·HCl or HBTU), followed by Boc-deprotection and salt formation . Analytical characterization includes ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPWPHKNKDXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step route:
- Formation of the tetrahydroisoquinoline core via Pictet–Spengler or similar cyclization reactions.
- Introduction of the carboxamide group at the 3-position through amide coupling reactions.
- Attachment of the 2-(dimethylamino)ethyl side chain via nucleophilic substitution or reductive amination.
This approach allows for modular synthesis, enabling variation of substituents for structure-activity relationship (SAR) studies.
Preparation of the Tetrahydroisoquinoline Core
- Pictet–Spengler Cyclization: The core is often synthesized by cyclization of phenethylamine derivatives with aldehydes or ketones under acidic conditions, forming the tetrahydroisoquinoline ring system.
| Step | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Cyclization | Phenethylamine derivative + aldehyde | Acidic catalyst (e.g., HCl, formic acid) | Reflux or room temperature |
Functionalization at the 3-Position
- The carboxamide at the 3-position is typically introduced via coupling of a carboxylic acid derivative with an amine, using coupling agents such as BOP, EDC, or DCC.
- Activation of the carboxylic acid with BOP in anhydrous DMF.
- Addition of the amine (e.g., dimethylaminoethylamine).
- Stirring at room temperature for 4–12 hours.
- Purification by chromatography or recrystallization.
Data:
Reaction conditions:
- Reagents: Carboxylic acid derivative + amine
- Coupling agent: BOP
- Base: DIPEA
- Solvent: DMF
- Temperature: Room temperature
- Time: 4–12 hours
Outcome: High-yield formation of the amide linkage
This method is supported by multiple literature reports, including the synthesis of related tetrahydroisoquinoline derivatives.
Incorporation of the Dimethylaminoethyl Side Chain
- Nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) with dimethylaminoethylamine.
- Alternatively, reductive amination of a ketone intermediate with dimethylamine derivatives.
- Starting from a halogenated intermediate at the 2-position.
- Reacting with excess dimethylaminoethylamine in a polar aprotic solvent like DMF or DMSO.
- Heating under reflux or at elevated temperature.
- Work-up involves extraction and purification.
- The compound 840521-76-8 (from Ambeed) is commercially available, indicating that the synthesis of this side chain is well-established and can be achieved via nucleophilic substitution reactions.
Overall Synthetic Route and Data Table
Notes on Research Findings
- The synthesis of tetrahydroisoquinoline derivatives is well-documented, with methods optimized for high yield and purity.
- The coupling reactions are typically performed under inert atmosphere to prevent oxidation.
- Purification techniques such as flash chromatography, recrystallization, and preparative HPLC are employed to achieve pharmaceutical-grade purity.
- The choice of protecting groups and reaction conditions is critical to prevent side reactions, especially during multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Orexin Receptor Modulation
One of the prominent applications of THIQ is its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds derived from tetrahydroisoquinoline structures can effectively modulate orexin receptors, which may lead to therapeutic strategies for sleep disorders and stress-related conditions. Specifically, studies have shown that THIQ derivatives can diminish disturbances associated with stress exposure and psychiatric disorders by targeting orexin receptors .
Anticoagulant Properties
THIQ derivatives have been investigated for their potential as direct inhibitors of Factor Xa, an essential component in the coagulation cascade. Research has demonstrated that specific modifications to the tetrahydroisoquinoline scaffold can yield potent anticoagulants. For instance, the synthesis of various THIQ-based compounds has shown promising results in inhibiting Factor Xa activity, indicating potential applications in the treatment of thromboembolic disorders .
Synthesis and Structural Modifications
The synthesis of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride typically involves several key chemical reactions:
- Bischler-Napieralski Reaction : This reaction is crucial for forming the tetrahydroisoquinoline core from appropriate precursors .
- Amidation : The introduction of carboxamide groups enhances the compound's pharmacological properties .
- Chiral Catalysis : Enantioselective synthesis methods are employed to produce specific stereoisomers that exhibit distinct biological activities .
Sleep-Promoting Effects
A notable study explored the sleep-promoting effects of THIQ derivatives in animal models. The results indicated that these compounds significantly increased total sleep time and reduced wakefulness compared to control groups. This suggests that THIQ may be a candidate for developing new sleep aids .
Inhibition of Cancer Cell Proliferation
In vitro studies have shown that certain THIQ derivatives possess anti-cancer properties by inhibiting the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making them potential candidates for cancer therapy .
Comparative Analysis of THIQ Derivatives
The following table summarizes key characteristics and biological activities of selected THIQ derivatives:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and pharmacological distinctions between the target compound and analogous tetrahydroisoquinoline carboxamide derivatives.
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Structural Modifications and Pharmacological Implications
- Piperidinylethyl (34) and morpholinyl (6) substituents () introduce steric bulk, which may reduce off-target interactions but complicate synthesis .
Aromatic Substituents :
Salt Forms :
Pharmacological Data and Clinical Potential
KOR Antagonism :
- Selectivity: Halogenated derivatives (e.g., Compound 7) show >100-fold selectivity for KOR over μ-opioid receptors (MOR), whereas dimethylaminoethyl analogs may exhibit broader receptor interactions .
Biological Activity
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride (commonly referred to as THIQ) is a synthetic compound derived from the tetrahydroisoquinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. Its molecular structure allows for interactions with various biological targets, which may lead to therapeutic applications.
- Molecular Formula : C14H21N3O·2HCl
- Molecular Weight : 320.25 g/mol
- CAS Number : 1214014-55-7
THIQ is believed to exert its biological effects primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a DNA intercalator , which can disrupt the function of DNA topoisomerases. These enzymes are crucial for DNA replication and repair, making them significant targets in cancer therapy.
Antitumor Activity
Research indicates that THIQ exhibits cytotoxic properties against various cancer cell lines. A notable study demonstrated that compounds similar to THIQ can stabilize cleavable complexes of DNA topoisomerases I and II, leading to increased apoptosis in cancer cells .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| THIQ | 0.20 | HT-29 (Colon Cancer) | Topoisomerase inhibition |
| DACA | 0.45 | CCRF-CEM (Leukemia) | Stabilization of topo-DNA complexes |
Neurological Applications
THIQ has also been investigated for its potential role as an orexin receptor antagonist , which could be beneficial in treating sleep disorders and conditions related to neurodegeneration . The orexin system plays a critical role in regulating arousal, wakefulness, and appetite.
Case Studies
-
Clinical Trials on Antitumor Efficacy :
A Phase I clinical trial evaluated the safety and efficacy of THIQ-related compounds in patients with solid tumors. The study identified a maximum tolerated dose (MTD) and reported dose-limiting toxicities such as infusion-related pain . -
Orexin Receptor Antagonism :
Preclinical studies have shown that THIQ derivatives can effectively block orexin receptors, leading to reduced food intake and improved sleep quality in animal models . These findings suggest a promising avenue for the treatment of obesity and insomnia.
Q & A
Basic
Q: What synthetic methodologies are recommended for preparing this compound, and what critical steps ensure high yield and purity? A: The synthesis involves coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). Key steps include:
- Protecting group strategies (e.g., Boc protection) to prevent side reactions.
- Purification via silica gel chromatography to isolate intermediates.
- Final deprotection using acidic conditions (e.g., BBr₃ in dichloromethane) followed by hydrochloride salt formation.
Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Advanced
Q: How can computational reaction path search methods optimize the synthesis of structurally related tetrahydroisoquinoline derivatives? A: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
- Use the artificial force-induced reaction (AFIR) method to map energetically favorable pathways.
- Combine computational data with high-throughput experimentation to validate predicted conditions.
This integrated approach reduces trial-and-error experimentation and accelerates lead optimization .
Basic
Q: What analytical techniques are essential for assessing the compound’s stability under varying pH and temperature conditions? A: Employ:
- HPLC-UV/MS to monitor degradation products.
- Thermogravimetric analysis (TGA) for thermal stability.
- Potentiometric titration to determine pKa and solubility profiles.
Standardize protocols using buffers (pH 1–12) and accelerated stability studies (40–60°C) to simulate long-term storage .
Advanced
Q: How can Design of Experiments (DoE) resolve contradictions in reaction yield data across different laboratories? A: Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Use a central composite design (CCD) to model nonlinear interactions.
- Analyze variance (ANOVA) to identify statistically significant factors.
This method quantifies the impact of variables like moisture sensitivity or reagent purity, enabling reproducible protocols .
Basic
Q: What safety measures are mandatory when handling this compound in aqueous or organic phases? A: Follow:
- PPE: Flame-retardant lab coats, nitrile gloves, and chemical goggles.
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., BBr₃).
- Spill management: Neutralize acidic residues with sodium bicarbonate before disposal.
Refer to institutional chemical hygiene plans for emergency procedures .
Advanced
Q: How can molecular docking studies elucidate the compound’s selectivity for kappa opioid receptors (KOR) over other subtypes? A:
- Protein preparation: Retrieve KOR crystal structures (e.g., PDB ID 6VI4) and optimize protonation states.
- Ligand docking: Use AutoDock Vina or Schrödinger Glide to simulate binding poses.
- Free energy calculations : Apply molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) to rank affinity.
Validate predictions with competitive binding assays using radiolabeled ligands (e.g., [³H]U69,593) .
Advanced
Q: What strategies ensure data integrity when managing large-scale structure-activity relationship (SAR) datasets? A: Implement:
- Electronic Lab Notebooks (ELNs) with version control for traceability.
- Cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) to automate descriptor calculations.
- Blockchain-based encryption for secure data sharing across collaborators.
Cross-validate experimental and computational data to minimize outliers .
Basic
Q: What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity? A: Screen mixed solvents (e.g., ethanol/water or acetone/heptane) using gradient cooling. Monitor crystal growth via polarized light microscopy. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms enantiopurity ≥99% .
Advanced
Q: How can in vitro-to-in vivo extrapolation (IVIVE) address discrepancies in pharmacokinetic (PK) data between animal models and humans? A:
- Physiologically based PK (PBPK) modeling : Incorporate hepatic clearance and plasma protein binding parameters.
- Microsomal stability assays : Compare species-specific cytochrome P450 metabolism.
- Tissue distribution studies : Use radiolabeled compound and autoradiography in rodents.
Adjust dosing regimens based on interspecies scaling factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
